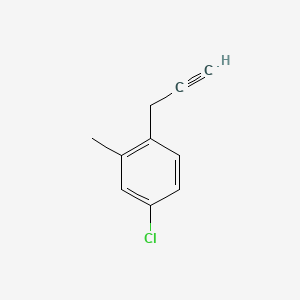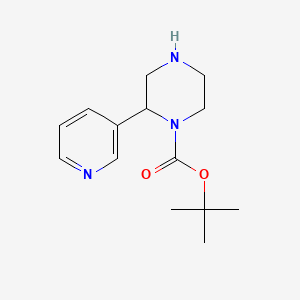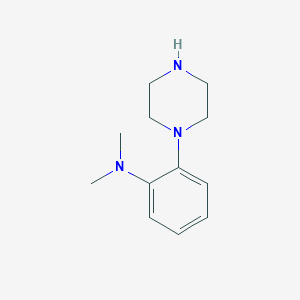
N,N-dimethyl-2-(1-piperazinyl)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(1-piperazinyl)benzenamine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a benzene ring substituted with a dimethylamino group and a piperazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(1-piperazinyl)benzenamine typically involves the reaction of N,N-dimethylaniline with piperazine. One common method includes the nucleophilic substitution reaction where N,N-dimethylaniline reacts with piperazine in the presence of a suitable base, such as sodium hydride, under reflux conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-2-(1-piperazinyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(1-piperazinyl)benzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(1-piperazinyl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylaniline: Similar in structure but lacks the piperazine ring.
N,N-dimethyl-4-(1-piperazinyl)benzenamine: Similar but with a different substitution pattern on the benzene ring.
N,N-dimethyl-2-(1-piperidinyl)benzenamine: Similar but with a piperidine ring instead of a piperazine ring.
Uniqueness
N,N-dimethyl-2-(1-piperazinyl)benzenamine is unique due to the presence of both a dimethylamino group and a piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
N,N-dimethyl-2-piperazin-1-ylaniline |
InChI |
InChI=1S/C12H19N3/c1-14(2)11-5-3-4-6-12(11)15-9-7-13-8-10-15/h3-6,13H,7-10H2,1-2H3 |
InChI-Schlüssel |
QPWRUSVGRQFZMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


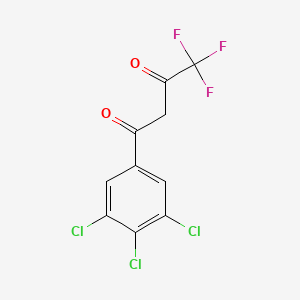


![1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride](/img/structure/B13594977.png)
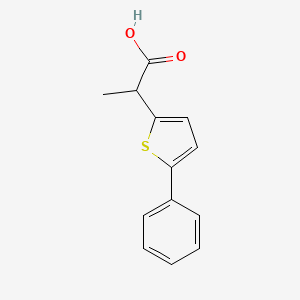

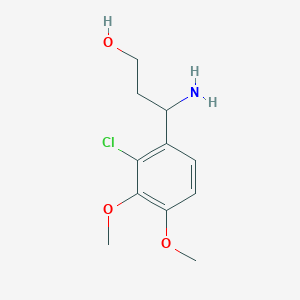

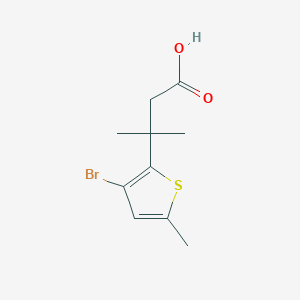
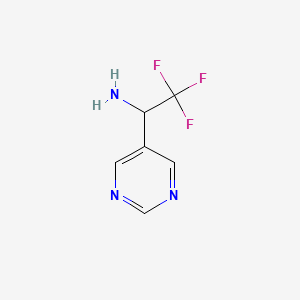
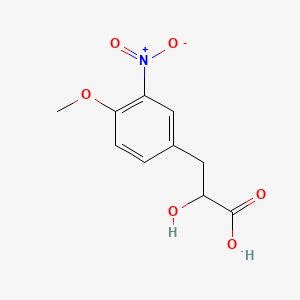
![Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
